An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Nitrophenoxy)aniline Hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Nitrophenoxy)aniline Hydrochloride
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Introduction
In the realm of drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational pillar upon which all subsequent research is built.[1] The structural integrity of a pharmaceutical compound dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of 3-(4-nitrophenoxy)aniline hydrochloride, a molecule of interest due to its aromatic amine, nitro, and ether functionalities.
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed experimental choices. We will delve into a multi-technique, cross-validation approach, which is the gold standard in analytical chemistry for ensuring the reliability and reproducibility of data.[1][2] By employing orthogonal methods that rely on different physicochemical principles, we can construct a robust and self-validating structural hypothesis.
Part 1: The Strategic Imperative for a Multi-Technique Approach
The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can a complete and accurate picture emerge. A single technique, while powerful, can be prone to ambiguity or misinterpretation. Therefore, a synergistic application of multiple, orthogonal methods is not merely best practice; it is a scientific necessity.[1]
Our strategy for 3-(4-nitrophenoxy)aniline hydrochloride will be a carefully orchestrated workflow, designed to systematically unravel its molecular architecture. We will begin with spectroscopic techniques that provide information on the functional groups and the connectivity of atoms, followed by a definitive determination of the three-dimensional structure through X-ray crystallography.
Visualization of the Elucidation Workflow
The following diagram illustrates the logical flow of our multi-faceted analytical approach. Each step builds upon the information gathered in the previous one, culminating in a fully validated structure.
Caption: Workflow for the structural elucidation of 3-(4-nitrophenoxy)aniline hydrochloride.
Part 2: Spectroscopic Characterization - Assembling the Pieces
Spectroscopic techniques are the workhorses of structural elucidation, providing a wealth of information about the molecular framework.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is an invaluable first step, offering a rapid and sensitive method for identifying the key functional groups present in a molecule. By subjecting the sample to infrared radiation, we can observe the vibrational frequencies of its chemical bonds, which act as a unique molecular fingerprint.[3]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the dried 3-(4-nitrophenoxy)aniline hydrochloride sample is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the expected functional groups.
Expected Data and Interpretation
The following table summarizes the expected characteristic IR absorption bands for 3-(4-nitrophenoxy)aniline hydrochloride.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3200-3000 | N-H stretch | Primary amine salt (-NH₃⁺) | [4] |
| 3100-3000 | C-H stretch | Aromatic | [3] |
| 1600, 1500 | C=C stretch | Aromatic ring | [3] |
| 1550-1475 | N-O asymmetric stretch | Nitro (-NO₂) | [5][6] |
| 1360-1290 | N-O symmetric stretch | Nitro (-NO₂) | [5][6] |
| 1250, 1050 | C-O stretch | Aryl ether | [7][8] |
The presence of these characteristic bands provides strong initial evidence for the proposed structure. The broad N-H stretching band is indicative of the amine hydrochloride salt. The distinct, strong absorptions for the nitro group and the aryl ether C-O bond are particularly diagnostic.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9][10] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain insights into the chemical environment, connectivity, and spatial relationships of atoms.[11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 3-(4-nitrophenoxy)aniline hydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its exchangeable proton signal, which can help in identifying the -NH₃⁺ protons.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to assign each proton and carbon to its specific position in the molecule.
Expected ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | Reference |
| ~10.0 | br s | 3H | -NH₃⁺ | Exchangeable protons of the amine salt, broad due to quadrupolar relaxation and exchange. | [4] |
| ~8.2 | d | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing nitro group are strongly deshielded. | [12] |
| ~7.8 | t | 1H | H-5 | ||
| ~7.6 | d | 1H | H-6 | ||
| ~7.4 | s | 1H | H-2 | ||
| ~7.2 | d | 1H | H-4 | ||
| ~7.1 | d | 2H | H-3', H-5' | Protons meta to the nitro group are less deshielded. | [12] |
Expected ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale | Reference |
| ~160 | C-4' | Carbon attached to the nitro group. | [13] |
| ~155 | C-1' | Carbon attached to the ether oxygen. | [9] |
| ~148 | C-3 | Carbon attached to the ether oxygen. | [9] |
| ~142 | C-1 | Carbon attached to the amino group. | [4] |
| ~131 | C-5 | ||
| ~126 | C-2', C-6' | Carbons ortho to the nitro group. | [13] |
| ~124 | C-6 | ||
| ~120 | C-3', C-5' | Carbons meta to the nitro group. | [13] |
| ~118 | C-2 | ||
| ~115 | C-4 |
The combination of ¹H and ¹³C NMR data, further supported by 2D NMR experiments like COSY (to establish proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons), allows for the unambiguous assignment of the aromatic signals and confirms the proposed connectivity of the two phenyl rings through the ether linkage.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the elemental composition and connectivity.[14]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of 3-(4-nitrophenoxy)aniline hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined with high precision, allowing for the calculation of the elemental formula. The fragmentation pattern is also analyzed to identify characteristic losses of functional groups.
Expected Data and Interpretation
| m/z | Formula | Identity | Rationale | Reference |
| 231.0764 | [C₁₂H₁₁N₂O₃]⁺ | [M+H]⁺ (protonated free base) | The observed mass corresponds to the protonated form of the free aniline base. | [15] |
Fragmentation Analysis: The fragmentation of aryl ethers in the mass spectrometer often involves cleavage of the C-O ether bond.[16] We would expect to see fragment ions corresponding to the loss of the nitrophenoxy radical or the aminophenyl radical, further corroborating the proposed structure.
Part 3: Single-Crystal X-ray Crystallography - The Definitive Answer
While spectroscopic methods provide a compelling and detailed picture of the molecular structure, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[17][18] This technique is considered the gold standard for absolute structure elucidation.[19][20]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step is the growth of a single crystal of suitable size and quality.[18] For 3-(4-nitrophenoxy)aniline hydrochloride, this can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or methanol/diethyl ether).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer.[19] The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, high-resolution three-dimensional structure.
Visualization of the Crystallographic Workflow
Caption: The workflow for single-crystal X-ray crystallography.
Expected Results and Validation
The successful solution and refinement of the crystal structure will provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data will definitively confirm the connectivity of the atoms, the substitution pattern on the aromatic rings, and the overall conformation of the molecule in the solid state. The presence of the chloride counter-ion and its interactions with the protonated amine will also be elucidated.
Part 4: Data Integration and Final Structure Validation
The final and most crucial step in the structure elucidation process is the integration and cross-validation of the data from all analytical techniques.[2] The structural hypothesis derived from the spectroscopic data should be in complete agreement with the definitive structure obtained from X-ray crystallography.
Cross-Validation Checklist
-
Molecular Formula: Does the elemental composition determined by HRMS match the proposed structure?
-
Functional Groups: Are all the functional groups identified by FTIR spectroscopy accounted for in the final structure?
-
Connectivity: Does the connectivity map derived from NMR spectroscopy (¹H, ¹³C, and 2D) align perfectly with the bond network revealed by X-ray crystallography?
-
Consistency: Are there any discrepancies between the data from the different techniques? If so, what is the rational explanation?
By systematically answering these questions, we can build an unassailable case for the structure of 3-(4-nitrophenoxy)aniline hydrochloride. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.
Conclusion
The structural elucidation of a chemical entity like 3-(4-nitrophenoxy)aniline hydrochloride is a systematic process that relies on the logical application and integration of multiple analytical techniques. This guide has outlined a robust workflow that leverages the strengths of FTIR, NMR, and mass spectrometry to build a detailed structural hypothesis, which is then unequivocally confirmed by single-crystal X-ray crystallography. By adhering to this cross-validation methodology, researchers can ensure the accuracy and reliability of their structural assignments, a critical prerequisite for success in the fields of chemistry and drug development.
References
-
Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
-
Wikipedia. (2023). Cross-validation (analytical chemistry). Retrieved from [Link]
-
EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Griffin, J. F., & Duax, W. L. (2007). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology (pp. 1-21). Humana Press. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). Aniline, 3-nitro-4-phenoxy-. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). 4-[3-(4-Nitrophenoxy)propoxy]aniline. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
transparência.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
LookChem. (n.d.). 4-(4-Nitrophenoxy)aniline. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
SpectraBase. (n.d.). Aniline, N-cyclohexyloxycarbonyl-4-nitro-. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
-
ResearchGate. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenoxy)aniline. Retrieved from [Link]
-
MDPI. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]
-
LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
YouTube. (2020). synthesis of anilines. Retrieved from [Link]
-
Molecules. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. fiveable.me [fiveable.me]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chemscene.com [chemscene.com]
- 16. GCMS Section 6.13 [people.whitman.edu]
- 17. eas.org [eas.org]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 20. excillum.com [excillum.com]
